molecular formula C11H13ClN2O2S B3087888 2-Chloro-1-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethanone CAS No. 1178020-04-6

2-Chloro-1-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethanone

Cat. No.: B3087888
CAS No.: 1178020-04-6
M. Wt: 272.75
InChI Key: LVXNFGOPSRRQDO-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethanone (CAS 1178020-04-6) is a high-purity chemical building block offered for research applications. This compound features a piperazine ring flanked by a thiophene-3-carbonyl group and a reactive 2-chloroethanone moiety, making it a valuable intermediate in organic synthesis and medicinal chemistry research . Compounds with similar piperazine-thiophene architectures are frequently explored in pharmaceutical research for a variety of biological activities. Research on analogous structures highlights their potential as key intermediates in the development of novel therapeutic agents, particularly in the synthesis of more complex molecules with potential antimicrobial properties . The reactive chloroacetyl group allows for further functionalization, typically through nucleophilic substitution, enabling researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies. As a specialist synthon, it facilitates the exploration of new chemical space in drug discovery projects. This product is for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with care, as it is classified with the GHS Signal Word "Danger" and Hazard Statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Please refer to the Safety Datasheet for comprehensive handling and safety information.

Properties

IUPAC Name

2-chloro-1-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2S/c12-7-10(15)13-2-4-14(5-3-13)11(16)9-1-6-17-8-9/h1,6,8H,2-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVXNFGOPSRRQDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCl)C(=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Chloro-1-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethanone typically involves the reaction of 1-(thiophene-3-carbonyl)piperazine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

2-Chloro-1-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under mild conditions.

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like ethanol or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include substituted piperazines, sulfoxides, sulfones, and alcohols .

Scientific Research Applications

2-Chloro-1-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The thiophene ring and piperazine moiety contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone

  • Structure : Piperazine ring substituted with a phenyl group instead of thiophene-3-carbonyl.
  • Key Differences :
    • Electronic Effects : The phenyl group is electron-neutral, while the thiophene-3-carbonyl introduces electron-withdrawing properties via the carbonyl group.
    • Biological Implications : Phenyl derivatives often exhibit affinity for serotonin and dopamine receptors, whereas thiophene-containing compounds may target enzymes like tyrosinase or kinases .
  • Synthesis : Similar to the target compound but uses phenylpiperazine instead of thiophene-carbonyl-piperazine .

2-Chloro-1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethanone (8a)

  • Structure : Piperazine substituted with a 4-hydroxyphenyl group.
  • Key Differences :
    • Hydrogen Bonding : The hydroxyl group enables hydrogen bonding, improving solubility and receptor interactions compared to the hydrophobic thiophene-carbonyl group.
    • Melting Point : 162–163°C for 8a vs. unconfirmed for the target compound, suggesting differences in crystallinity .
  • Applications : Hydroxyphenyl derivatives are explored for tyrosinase inhibition, while thiophene-carbonyl analogs may have distinct bioactivity profiles .

2-Chloro-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone

  • Structure: Piperazine linked to a chloroquinoline moiety.
  • Key Differences: Bulk and Planarity: Quinoline’s planar structure facilitates π-π stacking, unlike the smaller thiophene system. Cytotoxicity: Quinoline derivatives show potent activity against cancer cell lines (e.g., MCF-7, PC3), suggesting the target compound’s bioactivity may depend on substituent size and electronic properties .

2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one

  • Structure : Piperazine attached to a pyrimidinylphenyl group.
  • Key Differences :
    • Heterocyclic Diversity : The pyrimidine ring introduces nitrogen atoms capable of hydrogen bonding, contrasting with thiophene’s sulfur atom.
    • Synthetic Routes : Uses pyrimidine-phenylpiperazine and chloroacetyl chloride, analogous to the target compound’s synthesis .

Structural and Functional Analysis Table

Compound Name Substituent on Piperazine Key Features Biological Relevance
Target Compound Thiophene-3-carbonyl S-heterocycle, electron-withdrawing Potential enzyme inhibition
2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone Phenyl Aromatic, neutral electronics Receptor modulation (e.g., serotonin)
8a (Hydroxyphenyl derivative) 4-Hydroxyphenyl Hydrogen-bond donor Tyrosinase inhibition
Quinoline Derivative 7-Chloroquinolin-4-yl Planar, π-π stacking Anticancer activity
Pyrimidinyl Derivative Pyrimidin-2-ylphenyl N-heterocycle, hydrogen bonding Kinase inhibition potential

Research Findings and Implications

  • Electronic Effects : The thiophene-3-carbonyl group’s electron-withdrawing nature may reduce piperazine’s basicity compared to phenyl or hydroxyphenyl analogs, altering receptor binding kinetics.
  • Solubility : Hydroxyphenyl derivatives (e.g., 8a) exhibit higher aqueous solubility due to hydrogen bonding, whereas the target compound may require formulation enhancements for bioavailability .
  • Biological Targets: Thiophene-containing compounds are under investigation for enzyme inhibition (e.g., tyrosinase in ), while quinoline and pyrimidine derivatives target cancer pathways .

Biological Activity

2-Chloro-1-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethanone is a synthetic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry and material science. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound has the molecular formula C11H13ClN2O2SC_{11}H_{13}ClN_{2}O_{2}S and incorporates a chloroacetyl group, a thiophene ring, and a piperazine moiety. The synthesis typically involves the reaction of 1-(thiophene-3-carbonyl)piperazine with chloroacetyl chloride in the presence of a base like triethylamine, using dichloromethane as a solvent at low temperatures to control the reaction's exothermic nature.

The biological activity of 2-Chloro-1-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethanone is primarily attributed to its ability to interact with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modulation of enzymatic activities. The structural components contribute to the compound's binding affinity and specificity for its targets.

Antimicrobial Properties

Research indicates that compounds similar to 2-Chloro-1-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethanone exhibit antimicrobial properties. Studies have shown that related piperazine derivatives can inhibit bacterial growth, suggesting potential applications in treating infections .

Antitumor Activity

Compounds containing thiophene rings have demonstrated significant antitumor activity. For instance, derivatives have shown efficacy against various cancer cell lines, with some exhibiting IC50 values in the low micromolar range. The presence of electron-donating groups in related structures has been correlated with enhanced cytotoxic effects .

CompoundIC50 (µM)Target Cell Line
Compound A18Human breast cancer cells
Compound B5Jurkat cells
Compound C<10HT29 cells

Anti-inflammatory Effects

The compound is also under investigation for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit pathways associated with inflammation, although further research is needed to elucidate the exact mechanisms involved .

Case Studies and Research Findings

  • Anticancer Activity : A study focusing on piperazine derivatives found that certain modifications led to enhanced anticancer properties against human breast cancer cells, highlighting the potential of thiophene-containing compounds in oncology .
  • Inhibition of Enzymatic Activity : Research has shown that similar compounds can inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. This inhibition is significant for developing novel cancer therapies targeting DNA repair pathways .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that substituents on the thiophene ring significantly influence biological activity. For example, the presence of halogen atoms has been linked to increased cytotoxicity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Chloro-1-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethanone?

  • Methodological Answer : The compound is typically synthesized via nucleophilic acyl substitution. A representative procedure involves reacting chloroacetyl chloride with a piperazine derivative (e.g., 4-(thiophene-3-carbonyl)piperazine) in dichloromethane (DCM) at 0–25°C. The reaction is monitored by TLC, and the product is isolated via alkaline aqueous workup (10% NaHCO₃), followed by solvent evaporation and recrystallization . Stoichiometric control (1:1 molar ratio of piperazine to chloroacetyl chloride) minimizes side reactions like diacylation.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR identify protons and carbons in the piperazine, thiophene, and carbonyl groups. For example, the chloroacetyl group shows a singlet at δ ~4.05 ppm (CH₂Cl), and piperazine protons appear as multiplets between δ 2.5–3.8 ppm .
  • X-ray crystallography : SHELX software refines crystal structures, confirming bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles between the thiophene and piperazine rings .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 313.05 for C₁₁H₁₂ClN₂O₂S) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer :

  • Solvent selection : Polar aprotic solvents (e.g., DCM or acetonitrile) enhance electrophilicity of chloroacetyl chloride. Avoid DMF due to potential side reactions with piperazine .
  • Temperature control : Maintain 0°C during reagent mixing to suppress hydrolysis of chloroacetyl chloride. Gradual warming to 25°C ensures complete reaction .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product with >95% purity .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

  • Methodological Answer :

  • Cross-validation : Compare experimental NMR data with computational predictions (e.g., DFT-based simulations). For example, anomalous shifts in the thiophene ring protons may arise from π-stacking interactions, which can be confirmed via X-ray crystallography .
  • Dynamic effects : Variable-temperature NMR (e.g., 25–60°C) can detect conformational flexibility in the piperazine ring, which may explain splitting patterns .

Q. What computational strategies are suitable for predicting the compound’s biological activity?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model interactions with targets like serotonin receptors. The thiophene-3-carbonyl group may form hydrogen bonds with active-site residues (e.g., Tyr95 in 5-HT₂A) .
  • QSAR modeling : Correlate electronic descriptors (e.g., Hammett σ values for the chloro group) with bioactivity data from analogs to prioritize synthetic targets .

Q. What is the role of the piperazine-thiophene motif in modulating pharmacological activity?

  • Methodological Answer :

  • Structural analogs : Replace the thiophene-3-carbonyl group with furan or pyridine derivatives to assess selectivity. For example, thiophene’s sulfur atom enhances lipophilicity, improving blood-brain barrier penetration compared to furan .
  • Metabolic stability : Incubate the compound with liver microsomes to evaluate oxidative degradation of the piperazine ring. LC-MS/MS tracks metabolites like N-oxides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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